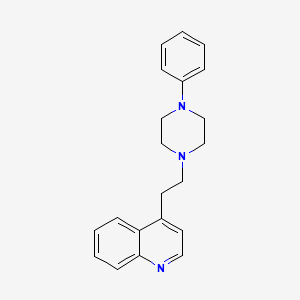

Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of biological activities and applications in medicinal chemistry. The compound features a quinoline core structure substituted with a 4-phenyl-1-piperazinyl group, making it a significant molecule in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)-, can be achieved through several methods. Common synthetic routes include:

Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Doebner-Von Miller Synthesis: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.

Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with ketones or aldehydes under acidic or basic conditions.

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like molecular iodine or silica gel are gaining popularity due to their environmental benefits .

Analyse Chemischer Reaktionen

Types of Reactions

Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated quinoline derivatives react with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogenated quinoline derivatives, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Wissenschaftliche Forschungsanwendungen

Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential as an antimicrobial and antiviral agent.

Medicine: Investigated for its therapeutic properties, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of enzyme activity, interference with cell signaling pathways, and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-2-quinolones: Known for their antibacterial and antifungal activities.

Quinolines and Quinolones: Widely used as antimicrobial agents.

Quinolinyl-pyrazoles: Studied for their pharmacological properties .

Uniqueness

Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in various research fields .

Biologische Aktivität

Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family, known for its significant biological activities and potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a quinoline core with a piperazine moiety attached via an ethyl chain at the 4-position. This unique structure enhances its solubility and biological interactions, making it a subject of interest in medicinal chemistry. Quinoline derivatives are recognized for their diverse applications in pharmaceuticals, including roles as antimalarial, antibacterial, antifungal, and anticancer agents .

Biological Activities

Quinoline derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Quinoline compounds have shown effectiveness against various bacterial strains. For instance, a study evaluated the antibacterial activity of new 2-phenyl-quinoline-4-carboxylic acid derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition compared to standard antibiotics .

- Anticancer Properties : Some quinoline derivatives have been identified as potential anticancer agents. They can inhibit DNA synthesis and cell division, which are critical processes in cancer proliferation .

- CNS Activity : Certain derivatives act as antagonists at dopamine receptors, suggesting potential applications in treating neurological disorders. For example, modifications in the piperazine ring of quinoline compounds have led to increased binding affinity for dopamine D2/D3 receptors .

- Antileishmanial Activity : Research has shown that specific quinoline derivatives can significantly reduce parasite burdens in models of visceral leishmaniasis, indicating their potential as therapeutic agents against this disease .

The mechanisms underlying the biological activities of quinoline derivatives are diverse:

- Receptor Modulation : Some compounds act as partial agonists or antagonists at various receptors (e.g., benzodiazepine receptors), influencing neurotransmitter systems and exhibiting anxiolytic or antidepressant effects .

- Enzyme Inhibition : Quinoline derivatives have been reported to inhibit key enzymes involved in inflammatory processes and cancer progression. For example, certain compounds inhibit platelet aggregation and show anti-inflammatory effects by modulating cytokine generation .

Case Studies

- Antimicrobial Efficacy : A study synthesized several new quinoline derivatives and assessed their antibacterial activity using the agar diffusion method. Results indicated that structural modifications significantly enhanced their efficacy against resistant bacterial strains .

- CNS Effects : In animal models, specific quinoline derivatives demonstrated protective effects against reserpine-induced catalepsy, suggesting potential applications in treating movement disorders .

- Antileishmanial Research : A study on 2-trans-epoxypropyl quinoline showed remarkable efficacy in reducing parasite load in BALB/c mice models of leishmaniasis, highlighting its potential as a novel treatment option .

Summary of Findings

The following table summarizes key biological activities and findings related to Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)-:

Eigenschaften

CAS-Nummer |

126921-42-4 |

|---|---|

Molekularformel |

C21H23N3 |

Molekulargewicht |

317.4 g/mol |

IUPAC-Name |

4-[2-(4-phenylpiperazin-1-yl)ethyl]quinoline |

InChI |

InChI=1S/C21H23N3/c1-2-6-19(7-3-1)24-16-14-23(15-17-24)13-11-18-10-12-22-21-9-5-4-8-20(18)21/h1-10,12H,11,13-17H2 |

InChI-Schlüssel |

XOMJYONWYHIHCM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1CCC2=CC=NC3=CC=CC=C23)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.